Pimozid
Übersicht
Beschreibung
Pimozid ist ein Neuroleptikum, das zur Klasse der Diphenylbutylpiperidine gehört. Es wurde 1963 bei Janssen Pharmaceutica entdeckt. This compound wird hauptsächlich zur Behandlung des Tourette-Syndroms und resistenter Tics eingesetzt. Es wird auch in Europa bei Schizophrenie, chronischer Psychose, wahnhafter Störung und paranoider Persönlichkeitsstörung eingesetzt .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet eine nucleophile Substitutionsreaktion. Der Prozess ist dadurch gekennzeichnet, dass die Reaktion in Glycerinformal als inertem Lösungsmittel bei einem pH-Wert über 4 durchgeführt wird . Die Reaktion beinhaltet den Austausch einer Abgangsgruppe durch ein Nucleophil, was zur Bildung von this compound führt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Wahl des Lösungsmittels und der Reaktionsbedingungen wird optimiert, um die Ausbeute, Reinheit und Löslichkeit des Endprodukts zu verbessern .
Wissenschaftliche Forschungsanwendungen
Pimozid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Referenzverbindung bei der Untersuchung von Neuroleptika verwendet.
Biologie: Es wird verwendet, um die Auswirkungen der Dopaminrezeptorantagonisierung auf zelluläre Prozesse zu untersuchen.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Antipsychotika verwendet.
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch die Blockade von Dopamin-D2-Rezeptoren im zentralen Nervensystem aus. Diese Blockade hemmt die Wirkung von Dopamin und führt zu einer Reduktion motorischer und phonischer Tics bei Patienten mit Tourette-Syndrom. Der genaue Wirkmechanismus ist nicht vollständig geklärt, es wird jedoch vermutet, dass er Änderungen im zentralen Dopaminstoffwechsel und in der Funktion beinhaltet .
Ähnliche Verbindungen:
Haloperidol: Ein weiteres Neuroleptikum, das für ähnliche Indikationen eingesetzt wird.
Chlorpromazin: Ein typisches Antipsychotikum mit einer breiteren Palette von Anwendungsgebieten.
Risperidon: Ein atypisches Antipsychotikum mit einem anderen Wirkmechanismus.
Vergleich: this compound ist einzigartig in seiner hohen Potenz im Vergleich zu Chlorpromazin und Haloperidol. Es ist auf Gewichtsbasis wirksamer und hat spezifische Indikationen für das Tourette-Syndrom und resistente Tics. Im Gegensatz zu einigen anderen Antipsychotika hat this compound eine geringere Häufigkeit von sedativen Wirkungen, was es für die Langzeitanwendung bei bestimmten Patienten geeignet macht .
Wirkmechanismus
Target of Action
Pimozide primarily targets dopamine D2 receptors in the central nervous system (CNS) . These receptors play a crucial role in the regulation of motor control, reward-seeking behavior, and endocrine regulation .
Mode of Action
Pimozide works by blocking dopaminergic receptors on neurons in the CNS . This blockade is thought to be the primary function that allows pimozide to suppress motor and phonic tics in conditions like Tourette’s Disorder . It binds and inhibits the dopamine D2 receptor in the CNS .
Biochemical Pathways
Pimozide affects several biochemical pathways. It has been shown to suppress the growth of brain tumors by targeting STAT3-Mediated Autophagy . In breast cancer cells, it promotes apoptosis through the RAF/ERK pathway and enhances autophagy . It also downregulates RAN GTPase and AKT at both protein and mRNA levels, inhibiting the AKT signaling pathway .
Pharmacokinetics
Pimozide is mainly metabolized in the liver, with metabolism believed to be mediated mainly by the cytochrome P450 isoenzyme CYP3A4 and to a lesser extent by CYP2D6 ; CYP1A2 may also be involved . It has a bioavailability of 40-50% . The elimination half-life is 55 hours in adults and 66 hours in children . It is excreted in urine .
Result of Action
The result of pimozide’s action is the suppression of motor and phonic tics in patients with Tourette’s Disorder . It also has antipsychotic effects, reducing the positive symptoms of schizophrenia, such as hallucinations and delusions . In cancer cells, it has been shown to promote apoptosis and enhance autophagy .
Action Environment
The action of pimozide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4, CYP1A2, or CYP2D6 could potentially affect the metabolism and efficacy of pimozide . Additionally, individual genetic variations in these enzymes could also influence the drug’s effectiveness and risk of side effects .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of pimozide involves a nucleophilic substitution reaction. The process is characterized by the reaction being carried out in glycerol formal as an inert solvent at a pH higher than 4 . The reaction involves the substitution of a leaving group by a nucleophile, resulting in the formation of pimozide.
Industrial Production Methods: Industrial production of pimozide follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions are optimized to enhance yield, purity, and solubility of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pimozid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen sind bei der Synthese von this compound üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Alkohole werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: Another neuroleptic drug used for similar indications.
Chlorpromazine: A typical antipsychotic with a broader range of uses.
Risperidone: An atypical antipsychotic with a different mechanism of action.
Comparison: Pimozide is unique in its high potency compared to chlorpromazine and haloperidol. It is more effective on a weight basis and has specific indications for Tourette syndrome and resistant tics. Unlike some other antipsychotics, pimozide has a lower incidence of sedative effects, making it suitable for long-term use in certain patients .
Eigenschaften
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUQSNJEYSNKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023474 | |
Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pimozide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.73e-03 g/L | |
Record name | Pimozide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimozide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The ability of pimozide to suppress motor and phonic tics in Tourette's Disorder is thought to be primarily a function of its dopaminergic blocking activity. Pimozide binds and inhibits the dopamine D2 receptor in the CNS. | |
Record name | Pimozide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2062-78-4 | |
Record name | Pimozide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimozide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimozide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pimozide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pimozide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pimozide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HIZ4DL86F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pimozide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 214 - 218 °C | |
Record name | Pimozide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimozide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.